molecular formula C7H10O4 B050244 2,2,5-Trimethyl-1,3-dioxane-4,6-dione CAS No. 3709-18-0

2,2,5-Trimethyl-1,3-dioxane-4,6-dione

Cat. No.: B050244
CAS No.: 3709-18-0
M. Wt: 158.15 g/mol
InChI Key: KJMCAXYHYPDRAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione can be synthesized through the reaction of methylmalonic acid with acetone in the presence of a strong acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-5(8)10-7(2,3)11-6(4)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMCAXYHYPDRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190585
Record name 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3709-18-0
Record name 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
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Record name 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
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Record name 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
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Record name 2,2,5-trimethyl-1,3-dioxane-4,6-dione
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Record name 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione?

A1: this compound is a colorless crystalline solid with a melting point of 86°C. Its molecular formula is C7H9BrO4 and its molecular weight is 237.05 g/mol [].

Q2: How is this compound typically synthesized?

A2: It is prepared by reacting this compound with Bromine and anhydrous Sodium Fluoride in a chloroform solution []. The product can be further purified through recrystallization using 2-propanol [].

Q3: What are the applications of this compound in organic chemistry?

A3: This compound is primarily recognized as a brominating agent and a 1,4 transfer alkylating agent []. It has shown utility in synthesizing 1,2-diketones [].

Q4: What insights have Electron Spin Resonance (ESR) studies provided about the behavior of this compound?

A4: ESR, along with Electron Nuclear Double Resonance (ENDOR) and Electron-Electron Double Resonance (ELDOR) studies, have been conducted on x-irradiated single crystals of this compound [, , ]. These studies revealed that the molecule's β-methyl group undergoes tunneling rotation, exhibiting a coalescence temperature of 30 K []. Further analysis indicated a tunneling splitting of 830 ± 40 MHz [].

Q5: How does deuteration affect the properties of this compound as observed through ENDOR studies?

A5: ENDOR investigations have explored the impact of deuteration on the tunneling rotational frequency of the hindered methyl group in x-irradiated this compound []. These studies contribute to a deeper understanding of the radical structure and dynamics within the molecule [].

Q6: Are there any known derivatives or modifications of this compound?

A6: Research has led to the synthesis of derivatives like 5,5-Di(benzotriazol-5-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (VII) and 5-(Benzotriazol-5-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (IX) []. These modifications likely alter the molecule's reactivity and potential applications.

Q7: Has this compound been utilized in multi-component reactions?

A7: Yes, the compound has been employed in the three-component synthesis of Dialkyl 2-(Alkylimino-Methylene)3-(2,2,5-Trimethyl-4,6-Dioxo-1,3-Dioxan-5-Yl)-Succinates [], highlighting its versatility in building more complex molecular structures.

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